Activity in Multidrug-Resistant AML Models
AMG-900 demonstrates a critical advantage over the Aurora B-selective inhibitor AZD1152-hQPA, as it retains full activity against P-glycoprotein-expressing AML cells that are resistant to AZD1152-hQPA [1]. This indicates that procuring a pan-aurora inhibitor like AMG-900 is essential when targeting tumors with known multi-drug resistant phenotypes.
| Evidence Dimension | Anti-proliferative activity in P-glycoprotein (P-gp) expressing AML cells resistant to AZD1152-hQPA |
|---|---|
| Target Compound Data | Active; inhibited cell growth effectively |
| Comparator Or Baseline | AZD1152-hQPA (Aurora B-selective inhibitor): Ineffective in the same P-gp-expressing AML cells |
| Quantified Difference | Qualitative difference: Active vs. Ineffective |
| Conditions | In vitro assay on P-glycoprotein-expressing acute myeloid leukemia (AML) cell lines |
Why This Matters
This is a critical decision point; if a research model involves multidrug resistance, AZD1152-hQPA or similar selective inhibitors will likely fail, making AMG-900 the necessary choice.
- [1] Eden, P., McElroy, P., Hodous, B. L., Nguyen, H. N., Romero, K., Schenkel, L., ... & Bush, T. L. (2018). Dual targeting of aurora kinases with AMG 900 exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes. Molecular Cancer Therapeutics, 17(12), 2575-2585. View Source
